molecular formula C17H22F2N2O2 B7058053 N-(1-amino-1-oxo-3-phenylbutan-2-yl)-3,3-difluorocyclohexane-1-carboxamide

N-(1-amino-1-oxo-3-phenylbutan-2-yl)-3,3-difluorocyclohexane-1-carboxamide

Cat. No.: B7058053
M. Wt: 324.36 g/mol
InChI Key: NTAVBPZTTLRANR-UHFFFAOYSA-N
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Description

N-(1-amino-1-oxo-3-phenylbutan-2-yl)-3,3-difluorocyclohexane-1-carboxamide is a complex organic compound characterized by its unique structure, which includes a difluorocyclohexane ring and a phenylbutanamide moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-amino-1-oxo-3-phenylbutan-2-yl)-3,3-difluorocyclohexane-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Phenylbutanamide Moiety: This step involves the reaction of phenylacetic acid with an appropriate amine to form the amide bond.

    Introduction of the Difluorocyclohexane Ring: The difluorocyclohexane ring is introduced through a nucleophilic substitution reaction, where a difluorocyclohexane derivative reacts with the amide intermediate.

    Final Coupling: The final step involves coupling the two major fragments under specific conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1-amino-1-oxo-3-phenylbutan-2-yl)-3,3-difluorocyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the difluorocyclohexane ring, where nucleophiles like amines or thiols replace one of the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxo derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted difluorocyclohexane derivatives.

Scientific Research Applications

N-(1-amino-1-oxo-3-phenylbutan-2-yl)-3,3-difluorocyclohexane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(1-amino-1-oxo-3-phenylbutan-2-yl)-3,3-difluorocyclohexane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    N-(1-amino-1-oxo-3-phenylbutan-2-yl)-cyclohexane-1-carboxamide: Lacks the difluorocyclohexane ring.

    N-(1-amino-1-oxo-3-phenylbutan-2-yl)-3,3-dichlorocyclohexane-1-carboxamide: Contains dichlorocyclohexane instead of difluorocyclohexane.

Uniqueness

N-(1-amino-1-oxo-3-phenylbutan-2-yl)-3,3-difluorocyclohexane-1-carboxamide is unique due to the presence of the difluorocyclohexane ring, which imparts distinct chemical and biological properties. The fluorine atoms can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(1-amino-1-oxo-3-phenylbutan-2-yl)-3,3-difluorocyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F2N2O2/c1-11(12-6-3-2-4-7-12)14(15(20)22)21-16(23)13-8-5-9-17(18,19)10-13/h2-4,6-7,11,13-14H,5,8-10H2,1H3,(H2,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTAVBPZTTLRANR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(C(=O)N)NC(=O)C2CCCC(C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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